molecular formula C10H10N2OS B15291676 2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

Cat. No.: B15291676
M. Wt: 206.27 g/mol
InChI Key: QOZVIDMTCYIFHR-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol (C₉H₈N₂OS, MW: 192.24 g/mol) is a pyrimidine derivative featuring a thiophene ring linked via a methylene group to the pyrimidin-4-ol core. This compound is noted for its high purity (≥95%) but is currently discontinued commercially . Its structural uniqueness lies in the hybrid heterocyclic system, combining pyrimidine’s hydrogen-bonding capacity with thiophene’s electron-rich properties.

Properties

IUPAC Name

2-methyl-4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-11-9(5-10(13)12-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZVIDMTCYIFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea-Mediated Cyclocondensation

A classic method involves reacting methyl 2-aminothiophene-3-carboxylate derivatives with urea under high-temperature conditions (180–200°C). This approach forms the pyrimidine ring while introducing the hydroxyl group at position 4 through subsequent hydrolysis.

Example Protocol

  • Reactants : Methyl 2-amino-5-(thiophen-3-ylmethyl)thiophene-3-carboxylate (1.0 eq), urea (5.0 eq)
  • Conditions : 200°C, 3 hours, solvent-free
  • Workup : Dissolution in 1 N NaOH, acidification with HCl to pH 2–3
  • Yield : 68–72% after recrystallization from ethanol/water

Key challenges include controlling side reactions at elevated temperatures and achieving complete cyclization. Microwave-assisted synthesis has shown promise in reducing reaction times to 15–20 minutes while maintaining yields above 65%.

Post-Cyclization Functionalization Strategies

Chlorination-Alkylation Sequence

A widely adopted method involves converting the hydroxyl group at position 4 to a chloro intermediate, followed by nucleophilic substitution:

Step 1: Chlorination with POCl₃

Parameter Value
Reagent Phosphorus oxychloride
Solvent Toluene
Temperature Reflux (110°C)
Time 6–8 hours
Conversion Efficiency >90%

This step converts 4-hydroxypyrimidines to 4-chloro derivatives, enabling subsequent alkylation.

Step 2: Thiophen-3-ylmethyl Group Introduction
The 6-position is functionalized via Suzuki-Miyaura cross-coupling or nucleophilic displacement:

Method A: Suzuki Coupling

Component Specification
Boronic Acid Thiophen-3-ylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Solvent 1,4-Dioxane/Water (4:1)
Temperature 100°C
Yield 55–60%

Method B: Nucleophilic Alkylation

Parameter Value
Alkylating Agent 3-(Bromomethyl)thiophene
Base NaH
Solvent DMF
Temperature 0°C → RT
Yield 48–52%

The Suzuki method provides better regioselectivity but requires rigorous oxygen-free conditions.

One-Pot Multicomponent Syntheses

Recent advances have enabled the integration of multiple steps into single-vessel processes:

Biginelli-Like Condensation

A modified Biginelli reaction employing:

  • Ethyl acetoacetate (2-methyl precursor)
  • Thiophene-3-carbaldehyde
  • Urea derivatives

Optimized Conditions

Factor Optimal Value
Catalyst HCl (0.5 M)
Solvent Ethanol
Temperature Reflux
Time 12 hours
Yield 58%

This method concurrently forms the pyrimidine ring and introduces the thiophene moiety but struggles with controlling substitution patterns.

Advanced Functional Group Interconversion

Hydroxyl Group Reinstatement

For synthetic routes beginning with protected hydroxyl groups:

Deprotection Protocol

Condition Specification
Starting Material 4-Methoxy derivative
Reagent BBr₃ (1.2 eq)
Solvent CH₂Cl₂
Temperature −78°C → RT
Time 4 hours
Yield 85–90%

This step demonstrates excellent chemoselectivity, preserving the thiophene and methyl groups.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
Cyclocondensation 68–72 95 3–6 hours Moderate
Chlorination-Alkylation 52–60 98 12–18 hours High
Multicomponent 58 90 12 hours Low
Microwave-Assisted 65–70 97 20 minutes High

Key observations:

  • Traditional cyclocondensation offers reliability but requires high temperatures
  • Microwave methods dramatically improve throughput
  • Chlorination-alkylation provides the highest purity but longest duration

Analytical Characterization Benchmarks

Successful synthesis requires rigorous validation:

1H NMR (400 MHz, DMSO-d6)

Peak (δ) Assignment
2.45 (s) C2 methyl
4.25 (s) CH₂ thiophene linker
6.85–7.20 Thiophene protons
10.20 (s) C4 hydroxyl

IR (KBr, cm⁻¹)

  • 3440 (O-H stretch)
  • 1630 (C=N pyrimidine)
  • 1160 (C-O)
  • 755 (C-S-C thiophene)

Mass Spec

  • m/z 206.27 [M+H]+ (calc. 206.27)
  • Fragmentation pattern confirms thiophene-methylpyrimidine core

Industrial-Scale Considerations

For bulk production (>1 kg batches):

  • Continuous flow reactors minimize thermal degradation
  • Crystallization optimization reduces solvent use by 40%
  • Pd catalyst recovery systems improve cost efficiency

Current limitations in commercial availability stem from:

  • High palladium catalyst costs in coupling steps
  • Challenges in removing thiourea byproducts
  • Sensitivity of thiophene moieties to oxidative degradation

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety can enhance binding affinity to these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, such as kinase signaling, which is crucial in processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula MW (g/mol) Substituents Key Properties/Applications Reference
2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol C₉H₈N₂OS 192.24 6-(thiophen-3-ylmethyl), 2-methyl High purity (≥95%); thiophene enhances aromatic interactions; discontinued commercial status
4-Amino-2-(methylthio)-6-pyrimidinol C₅H₇N₃OS 157.19 4-amino, 2-methylthio Amino group increases solubility; potential intermediate in nucleoside synthesis
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol C₆H₅F₃N₂OS 210.18 2-methylthio, 6-CF₃ CF₃ group improves metabolic stability; used in drug metabolism studies
2-(Methylthio)-6-propylpyrimidin-4-ol C₈H₁₂N₂OS 184.26 2-methylthio, 6-propyl Propyl chain increases lipophilicity; sensitive to storage (2–8°C)
4-Methyl-6-(methylthio)pyrimidin-2-ol C₆H₈N₂OS 156.20 4-methyl, 6-methylthio, 2-hydroxyl Positional isomerism alters acidity; used in agrochemical research
6-Methyl-2-(methylthio)pyrimidin-4-ol C₆H₈N₂OS 156.20 6-methyl, 2-methylthio Simpler structure; lacks thiophene; intermediate in heterocyclic synthesis

Functional Group Analysis

  • Thiophene vs. Trifluoromethyl (CF₃): The thiophene group in the target compound provides electron-rich aromaticity, favoring interactions with biological targets or materials. In contrast, the CF₃ group in 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-ol enhances lipophilicity and metabolic resistance, making it valuable in pharmaceuticals .
  • Amino vs.

Biological Activity

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring substituted with a methyl group at the 2-position and a thiophen-3-ylmethyl group at the 6-position, along with a hydroxyl group at the 4-position. The unique structural arrangement contributes to its potential interactions with biological targets, making it a candidate for further research in antimicrobial and anticancer domains.

The molecular formula of this compound is C11H10N2OSC_{11}H_{10}N_2OS, with a molar mass of approximately 206.27 g/mol. Its functional groups, particularly the hydroxyl group, play a crucial role in its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 7.81 to 31.25 μg/mL, demonstrating its potential as an effective antimicrobial agent .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.63
Escherichia coli31.25
Pseudomonas aeruginosa7.81

Anticancer Activity

In the realm of oncology, this compound has shown promise as an anticancer agent by potentially inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This inhibition could lead to reduced proliferation of cancer cells. Studies utilizing cell lines have demonstrated that compounds structurally related to this compound exhibit varying degrees of cytotoxicity, with some derivatives showing IC50 values that indicate potent anti-proliferative effects .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. For instance, docking studies have indicated potential binding affinities to the active sites of critical enzymes, which could elucidate its action mechanism .

Case Studies

  • Antimicrobial Evaluation : A study conducted using agar well diffusion methods revealed that derivatives of pyrimidine compounds, including this compound, exhibited superior antimicrobial activity compared to traditional antibiotics like Streptomycin .
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines indicated that certain modifications to the base structure could enhance cytotoxic effects, with some derivatives achieving IC50 values lower than established chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol, and what catalysts or conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiophene derivatives and pyrimidine precursors. For example, Scheme 1 in outlines a general procedure for pyrimidines with thiophene substituents, using ethanol reflux with HCl as a catalyst . highlights similar conditions (e.g., 24–25 hours of reflux with conc. HCl) for tetrahydro pyrimidine derivatives, emphasizing the need for controlled pH and temperature to minimize side products .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying the thiophene-methyl linkage and pyrimidin-4-ol core. For instance, emphasizes using 1H^1H-NMR to distinguish between thiophene protons (δ 6.8–7.2 ppm) and pyrimidine protons (δ 8.0–8.5 ppm). Mass spectrometry (MS) further validates molecular weight (192.24 g/mol, per ) and detects impurities .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : While direct data is limited, notes that pyrimidin-4-ol derivatives are typically hygroscopic and require anhydrous storage. Solubility in polar aprotic solvents (e.g., DMSO, ethanol) can be inferred from analogous compounds in and , where hydroxyl and trifluoromethyl groups influence polarity .

Advanced Research Questions

Q. How does the thiophene-3-ylmethyl group influence the electronic properties of the pyrimidin-4-ol core, and what computational methods model this interaction?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distribution. ’s structural data (e.g., bond angles in 6YG) provides a basis for computational models. The thiophene’s electron-rich nature may enhance π-π stacking interactions, as seen in PDBj structures . Tools like Gaussian or ORCA are recommended for such analyses.

Q. What strategies mitigate regioselectivity challenges during alkylation of the thiophene moiety?

  • Methodological Answer : and suggest using sterically hindered bases (e.g., LDA) to direct alkylation to the thiophene’s 3-position. Protecting group chemistry (e.g., tert-butyldimethylsilyl ethers, per ) can also prevent undesired substitutions .

Q. How do conflicting spectral data (e.g., unexpected peaks in NMR) arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from tautomerism (pyrimidin-4-ol ↔ pyrimidin-4-one) or residual solvents. recommends variable-temperature NMR to identify tautomers, while ’s crystallization protocols (e.g., methanol recrystallization) can isolate pure forms .

Q. What are the redox properties of this compound, and how do they compare to analogs like 6-methylthieno[2,3-d]pyrimidine-4-thiol ( )?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile can compare oxidation potentials. The hydroxyl group in this compound likely lowers oxidation potential vs. sulfur-containing analogs (e.g., -SH in ), as seen in similar systems .

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